molecular formula C21H18BrNO6S B2373111 3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951953-21-2

3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2373111
CAS RN: 951953-21-2
M. Wt: 492.34
InChI Key: JHJWLVXDMGQBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H18BrNO6S and its molecular weight is 492.34. The purity is usually 95%.
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Scientific Research Applications

Photodimerization and Thermal Behavior

  • A study by Kiskan and Yagcı (2007) on a similar monomer with both benzoxazine and coumarin rings revealed its ability to undergo photodimerization and demonstrated its thermal ring-opening reaction, which was investigated using differential scanning calorimetry and thermogravimetric analysis. This indicates potential applications in material science, particularly in the development of photoreactive and thermally responsive materials (Kiskan & Yagcı, 2007).

Structure-Property Relationship in Thermosets

  • Lin et al. (2009) synthesized three benzoxazines with different linkages and analyzed their structure-property relationships upon thermal curing. This research contributes to the understanding of polymer chemistry, specifically the properties of thermoset polymers derived from benzoxazine-based monomers (Lin et al., 2009).

Anti-Inflammatory Potential

  • Zhang et al. (2017) investigated the anti-inflammatory activities of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives. Their study showed that these compounds could inhibit inflammatory responses, suggesting their potential as novel therapeutic agents for inflammatory disorders (Zhang et al., 2017).

Synthesis and Anti-Bacterial Activity

  • Mathew et al. (2014) synthesized a novel series of sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones and tested them for anti-bacterial efficacy. This indicates the potential of these compounds in developing new antibacterial agents (Mathew et al., 2014).

Antioxidant Activity

  • Firpo et al. (2019) evaluated the antioxidant activity of unsaturated 1,3-oxazines. They found these compounds to have good antioxidant properties, highlighting their potential in pharmacological and biochemical applications (Firpo et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac cells.

Mode of Action

The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action can alter the electrical activity of the cell, leading to changes in cell signaling.

properties

IUPAC Name

3-(2-bromophenoxy)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO6S/c22-16-3-1-2-4-18(16)29-19-10-27-21-14(20(19)24)5-6-17-15(21)9-23(12-28-17)13-7-8-30(25,26)11-13/h1-6,10,13H,7-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWLVXDMGQBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=CC=C5Br)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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